![molecular formula C15H16N2O3 B13308513 5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid](/img/structure/B13308513.png)
5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid is an organic compound with the molecular formula C15H16N2O3 It is a derivative of isoquinoline, a nitrogen-containing heterocycle, and is characterized by the presence of a carbamoyl group attached to the isoquinoline ring and a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid typically involves the coupling of isoquinoline derivatives with pentanoic acid derivatives. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the isoquinoline ring and the pentanoic acid chain . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A parent compound with a similar nitrogen-containing heterocycle structure.
Pentanoic Acid: A simple carboxylic acid with a five-carbon chain.
Carbamoyl Derivatives: Compounds containing the carbamoyl functional group.
Uniqueness
5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid is unique due to its combination of the isoquinoline ring, carbamoyl group, and pentanoic acid chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C15H16N2O3 |
|---|---|
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
6-(isoquinolin-5-ylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C15H16N2O3/c18-14(6-1-2-7-15(19)20)17-13-5-3-4-11-10-16-9-8-12(11)13/h3-5,8-10H,1-2,6-7H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
FSUXEKQHBOETAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


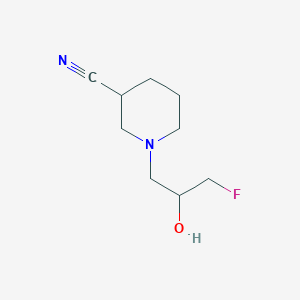

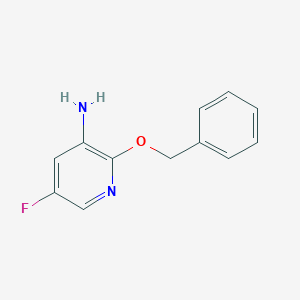
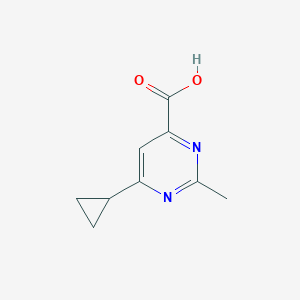


![3-[(4-Chlorophenyl)methyl]oxan-3-amine](/img/structure/B13308468.png)
![4-[(Heptan-2-yl)amino]butan-2-ol](/img/structure/B13308471.png)
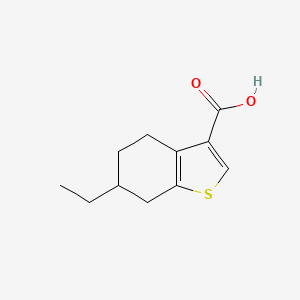



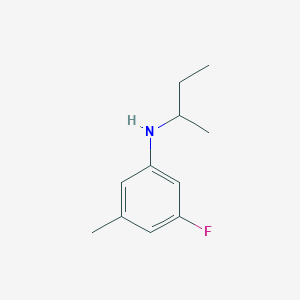
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B13308507.png)
